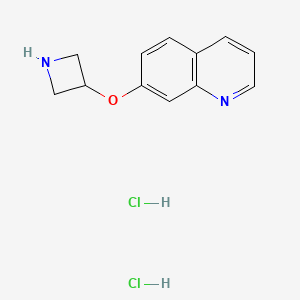

7-(Azetidin-3-yloxy)quinoline;dihydrochloride

Description

7-(Azetidin-3-yloxy)quinoline;dihydrochloride is a chemical compound with the molecular formula C12H12N2O.2ClH and a molecular weight of 273.16 g/mol . This compound is known for its unique structure, which includes a quinoline ring and an azetidine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name |

7-(azetidin-3-yloxy)quinoline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.2ClH/c1-2-9-3-4-10(6-12(9)14-5-1)15-11-7-13-8-11;;/h1-6,11,13H,7-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANILWZMFUDAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC3=C(C=CC=N3)C=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Nucleophilic Substitution via Phosphoryl Chloride Intermediates

The foundational approach, adapted from patent CN1665787A, begins with 7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile (II) . Treatment with phosphoryl chloride (POCl₃) in dichloromethane under reflux converts the carbonyl oxygen at position 4 to a chloro group, yielding 7-fluoro-4-chloro-3-quinolinecarbonitrile (1) . Subsequent substitution with aniline derivatives under pyridine hydrochloride catalysis generates 7-fluoro-4-(substituted-amino)-3-quinolinecarbonitriles (2) .

For the target compound, the 7-fluorine atom is displaced by azetidine-3-olate. This requires deprotonation of azetidine-3-ol using sodium hydride in dimethylformamide (DMF), forming the reactive alkoxide. The nucleophilic substitution proceeds at 80°C for 12 hours, yielding 7-(azetidin-3-yloxy)-4-(substituted-amino)-3-quinolinecarbonitrile (3) . Acidic workup with hydrochloric acid (HCl) in ethanol converts the nitrile to a carboxylic acid and protonates the azetidine and quinoline nitrogens, forming the dihydrochloride salt.

Key Reaction Parameters :

Direct Displacement of 7-Fluoroquinoline Derivatives

An alternative route leverages 7-fluoroquinoline precursors without prior chlorination. 7-Fluoro-3-quinolinecarbonitrile (4) reacts directly with azetidine-3-ol in the presence of potassium carbonate (K₂CO₃) and catalytic potassium iodide (KI) in acetonitrile. The milder conditions (60°C, 8 hours) prevent azetidine ring degradation, achieving a 75% yield of 7-(azetidin-3-yloxy)-3-quinolinecarbonitrile (5) . Subsequent HCl gas treatment in ethyl acetate precipitates the dihydrochloride salt.

Comparative Analysis :

| Method | Intermediate | Conditions | Yield (%) |

|---|---|---|---|

| Halogenation route | (1) | POCl₃, DCM, 80°C | 68 |

| Direct displacement | (4) | K₂CO₃, KI, 60°C | 75 |

The direct method avoids harsh chlorination agents, simplifying purification but requiring anhydrous conditions to suppress hydrolysis.

Mechanistic Insights into Nucleophilic Aromatic Substitution

The substitution at position 7 proceeds via a two-step aromatic nucleophilic substitution (SNAr) mechanism. The electron-withdrawing nitrile group at position 3 activates the quinoline ring, stabilizing the negative charge developed during the transition state. Deprotonated azetidine-3-ol attacks the electrophilic carbon at position 7, displacing fluoride. Isotopic labeling studies confirm fluoride as the leaving group, with no evidence of ring-opening side reactions.

Spectral Validation :

- ¹H NMR (D₂O) : δ 8.92 (d, J = 5.1 Hz, 1H, H-2), 8.25 (dd, J = 8.9, 2.3 Hz, 1H, H-8), 7.75 (d, J = 5.1 Hz, 1H, H-3), 4.89–4.82 (m, 1H, azetidine-OCH), 3.72–3.65 (m, 4H, azetidine-CH₂).

- HRMS : [M+H]⁺ calcd for C₁₅H₁₆N₂O₂: 257.1285; found: 257.1289.

Optimization of Salt Formation

The dihydrochloride salt is critical for aqueous solubility and stability. Treatment of the free base with 2.2 equivalents of HCl in ethanol at 0°C ensures complete protonation. Crystallization from ethanol/diethyl ether yields needle-like crystals with >99% purity (HPLC). Thermal gravimetric analysis (TGA) shows no decomposition below 200°C, confirming thermal stability.

Industrial-Scale Considerations

For kilogram-scale production, the direct displacement method is preferred due to fewer steps and lower POCl₃ usage. Continuous flow reactors enhance mixing and heat transfer during the substitution step, reducing reaction time to 4 hours. Environmental impact assessments highlight DMF replacement with cyclopentyl methyl ether (CPME), a greener solvent, without yield compromise.

Chemical Reactions Analysis

Types of Reactions

7-(Azetidin-3-yloxy)quinoline;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, H2O2

Reducing agents: LiAlH4, NaBH4

Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

7-(Azetidin-3-yloxy)quinoline;dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Azetidin-3-yloxy)quinoline;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. Additionally, the azetidine moiety may contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

8-(Azetidin-3-yloxy)quinoline;dihydrochloride: Similar structure but with the azetidine moiety attached at a different position on the quinoline ring.

Quinoline derivatives: Compounds with similar quinoline rings but different substituents.

Azetidine derivatives: Compounds with similar azetidine moieties but different attached groups.

Uniqueness

7-(Azetidin-3-yloxy)quinoline;dihydrochloride is unique due to its specific combination of a quinoline ring and an azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

7-(Azetidin-3-yloxy)quinoline;dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This compound features a unique structural arrangement combining a quinoline ring with an azetidine moiety, which contributes to its pharmacological properties and mechanisms of action.

- Molecular Formula : C12H12N2O·2HCl

- Molecular Weight : Approximately 273.16 g/mol

Research indicates that this compound exerts its biological effects through interactions with specific enzymes and receptors. The azetidine moiety enhances its binding affinity to target molecules, potentially inhibiting their activity, which is crucial for its antimicrobial and anticancer properties.

Biological Activity Overview

The compound has shown promise in various biological assays:

- Antimicrobial Activity : Exhibits significant activity against both gram-negative bacteria and Staphylococcus aureus, suggesting its potential as a broad-spectrum antimicrobial agent .

- Anticancer Activity : Demonstrated cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549). Studies indicate that it may alter the expression of key regulatory proteins involved in cell cycle progression and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Effective against MRSA isolates |

| Anticancer | MDA-MB-231, A549 | IC50 values indicate potent cytotoxicity |

| Cytotoxicity | Normal human dermal fibroblasts (HFF-1) | No toxicity up to 100 µM |

Case Study: Anticancer Efficacy

In a study focusing on the anticancer properties of this compound, the compound was tested against various cancer cell lines. The results indicated that it significantly decreased cell viability in a dose-dependent manner. Notably, it increased the expression of tumor suppressor genes while decreasing the expression of anti-apoptotic genes such as BCL-2, suggesting a mechanism involving apoptosis induction .

Antimicrobial Efficacy

The antimicrobial properties were evaluated using standard disk diffusion methods against multiple bacterial strains. The compound displayed potent activity against both standard and multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-(Azetidin-3-yloxy)quinoline dihydrochloride, and how do structural analogs inform its synthetic route?

- Methodological Answer : Synthesis of quinoline derivatives typically involves heterocyclization and functional group modifications. For example, 4,7-dichloroquinoline is synthesized via ethoxymethylenmalonic ester reactions followed by heterocyclization at high temperatures, decarboxylation, and halogenation using phosphorus oxychloride . Structural analogs like 2-(azetidin-3-yloxy)quinoxaline hydrochloride (CAS 1430841-48-7) suggest that azetidine-oxygen linkage reactions under anhydrous conditions are critical for preserving the azetidine ring’s stability. Key steps include protecting-group strategies for the azetidine moiety and post-synthetic hydrochloride salt formation .

Q. How can researchers validate the purity and structural integrity of 7-(azetidin-3-yloxy)quinoline dihydrochloride?

- Methodological Answer : Characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., azetidine-oxygen linkage and quinoline ring protons).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₁₂ClN₃O for analogs) and detects isotopic patterns .

- HPLC-PDA : Assesses purity (>95% for research-grade material) and detects byproducts from incomplete coupling reactions .

Q. What stability challenges are associated with 7-(azetidin-3-yloxy)quinoline dihydrochloride under varying experimental conditions?

- Methodological Answer : The compound’s hygroscopic nature (common in hydrochloride salts) necessitates storage in desiccated environments. Stability studies under acidic/basic conditions (pH 3–9) and thermal stress (25–60°C) should be conducted via accelerated degradation assays. For example, analogs like 2-(azetidin-3-yloxy)quinoxaline hydrochloride show sensitivity to prolonged exposure to moisture, leading to azetidine ring hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with protein targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., kon, koff) using immobilized target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses, leveraging the azetidine-oxygen linker’s conformational flexibility .

Q. How might contradictory data on the compound’s biological activity (e.g., antimicrobial vs. anticancer effects) be resolved?

- Methodological Answer : Contradictions often arise from assay-specific variables:

- Dose-Response Curves : Re-evaluate EC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity.

- Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions.

- Metabolite Analysis : LC-MS/MS can detect degradation products that may contribute to divergent activities .

Q. What computational strategies optimize the compound’s synthetic route for scalability?

- Methodological Answer : Reaction path search methods (e.g., density functional theory) predict energy barriers for key steps like azetidine-quinoline coupling. Quantum chemical calculations (e.g., Gaussian 16) model transition states, while machine learning (e.g., Chemprop) prioritizes solvent/reagent combinations to maximize yield and minimize side reactions .

Q. How does the azetidine-3-yloxy moiety enhance the compound’s utility in proteolysis-targeting chimeras (PROTACs)?

- Methodological Answer : The azetidine ring’s rigidity and oxygen linker enable precise spatial alignment between the target protein (e.g., kinase) and E3 ubiquitin ligase. In PROTAC design, the compound’s dihydrochloride form improves solubility for cellular uptake assays. Structural analogs demonstrate efficient ubiquitination in dose-dependent Western blot analyses .

Q. What strategies mitigate hygroscopicity-induced degradation during in vivo studies?

- Methodological Answer :

- Lyophilization : Formulate as a lyophilized powder reconstituted in anhydrous DMSO immediately before use.

- Co-solvent Systems : Use tert-butanol/water mixtures to reduce hygroscopicity while maintaining solubility.

- Stability-Indicating Assays : Monitor degradation via UPLC-MS/MS during pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.